molecular formula C13H15N3OS2 B2587425 Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate CAS No. 380351-79-1

Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate

Cat. No.: B2587425
CAS No.: 380351-79-1
M. Wt: 293.4
InChI Key: JXPGHSVATPVSOT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate is a synthetic hybrid compound designed for pharmaceutical and biological research, merging the privileged imidazo[1,2-a]pyridine scaffold with a morpholine-4-carbodithioate functional group. This molecular framework is of significant interest in early-stage drug discovery, particularly in oncology. The imidazo[1,2-a]pyridine core is a well-documented pharmacophore in medicinal chemistry, with derivatives demonstrating potent anticancer activities by inhibiting key cellular signaling pathways such as PI3K/Akt/mTOR, which is frequently dysregulated in cancers and controls cell growth, survival, and proliferation . Research on analogous compounds has shown that such inhibitors can induce cell cycle arrest and promote apoptosis (programmed cell death) in various cancer cell lines, including melanoma and cervical cancers . Furthermore, the morpholine-4-carbodithioate moiety contributes to the compound's bioactivity. Dithiocarbamate derivatives, especially when coupled with other bioactive structures like coumarins, have shown promising cytotoxic activity against a range of human cancer cell lines . Beyond oncology, the imidazo[1,2-a]pyridine structure is known to possess a broad spectrum of biological properties, suggesting potential applications for this compound in antimicrobial research against bacterial and fungal pathogens . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c18-13(15-5-7-17-8-6-15)19-10-11-9-16-4-2-1-3-12(16)14-11/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPGHSVATPVSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate involves several steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . Industrial production methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential therapeutic applications. The compound exhibits significant promise due to its structural features that can be tailored for specific biological interactions.

Anticancer Activity

Recent studies indicate that imidazo[1,2-a]pyridine derivatives possess anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves modulation of kinase activity, which is critical in cancer signaling pathways .

Antimicrobial Properties

The compound has also shown efficacy against a range of microbial pathogens. Its derivatives have been tested for antibacterial and antifungal activities, contributing to the search for new antibiotics amid rising resistance issues .

Neurological Applications

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit anxiolytic and sedative effects. These properties make them candidates for the treatment of anxiety disorders and sleep-related issues . The mechanism may involve interactions with neurotransmitter systems, particularly GABAergic pathways.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate is crucial for optimizing its pharmacological properties. Variations in substituents on the imidazo and morpholine rings can significantly impact biological activity.

Table 1: Key Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Substituents on ImidazoEnhanced anticancer activity
Morpholine Ring VariantsImproved CNS penetration
Carbodithioate GroupIncreased antimicrobial potency

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Cancer Therapy

A study focused on a derivative of this compound demonstrated potent inhibition of tumor growth in xenograft models. The compound was shown to enhance the efficacy of existing chemotherapeutics by targeting multiple pathways involved in tumor progression .

Antimicrobial Testing

In vitro testing revealed that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values comparable to established antibiotics. This positions them as potential candidates for further development as new antimicrobial agents .

Neurological Effects

Clinical trials are underway to evaluate the anxiolytic effects of specific derivatives in patients with generalized anxiety disorder. Initial results suggest a favorable safety profile and significant reduction in anxiety symptoms compared to placebo controls .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural differentiators compared to similar molecules include:

Compound Core Heterocycle Morpholine Conformation Dihedral Angle (Core vs. Morpholine) Key Interactions
Imidazo[1,2-a]pyridin-2-ylmethyl derivative Imidazo[1,2-a]pyridine Likely chair (inferred) Not reported Anticipated π-π stacking, H-bonding
(Benzimidazol-2-yl)methyl derivative Benzimidazole Chair Not analyzed H-bonding, hydrophobic interactions
Chromen-4-ylmethyl derivative 2H-Chromene (near-planar) Chair 88.21° C–H⋯F/O H-bonds, π-π stacking (3.69 Å)
  • Imidazo[1,2-a]pyridine vs. Chromene derivatives exhibit planarity, favoring π-π stacking, whereas imidazopyridine’s fused system may introduce steric hindrance .
  • Morpholine Conformation : All analogs adopt a chair conformation, as seen in the chromene derivative . This stabilizes the dithiocarbamate group, enhancing metabolic stability.

Physicochemical Properties

  • Solubility : Dithiocarbamates generally exhibit moderate solubility in polar solvents. The chromene derivative’s planarity enhances crystallinity, while imidazopyridine’s fused rings may reduce solubility .
  • Thermal Stability : Melting points for analogs range from 120–200°C, with the chromene derivative showing stability up to 180°C .

Key Research Findings

  • Structural Insights : The chair conformation of morpholine and planarity of aromatic cores (e.g., chromene) are critical for intermolecular interactions and bioactivity .
  • Activity-Structure Relationship : Electron-withdrawing groups (e.g., fluorine in the chromene derivative) enhance H-bonding and π-π interactions, improving target binding .
  • Synthetic Robustness : Reactions under mild conditions (room temperature, acetone) yield high-purity products, facilitating scalable synthesis .

Biological Activity

Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate is a complex organic compound with significant biological activity. It belongs to the class of imidazopyridines and is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a morpholine ring and a carbodithioate group. This article explores its biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C12H14N2S2\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}_2

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions. A common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with morpholine and carbon disulfide under controlled conditions to introduce the morpholine-4-carbodithioate group.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance:

  • In vitro studies demonstrated that imidazo[1,2-a]pyridin-2-ylmethyl morpholine derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Properties

This compound has also been investigated for its anticancer potential . It has been shown to affect various cancer cell lines through different mechanisms:

  • Cell Proliferation Inhibition : The compound demonstrated an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent .
  • Mechanism of Action : The anticancer effects may be attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. This is likely due to its interaction with specific molecular targets such as DNA and proteins involved in cell signaling pathways .

Case Study 1: Antitumor Activity in Murine Models

A recent study evaluated the antitumor efficacy of this compound in a murine model. The compound was administered at doses of 80 mg/kg alongside anti-PD-1 antibodies, resulting in a tumor growth inhibition rate of 77.7%. This study highlights the compound's potential in enhancing the efficacy of existing immunotherapies .

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy. This suggests that this compound could play a crucial role in overcoming drug resistance in cancer treatment .

Comparative Analysis with Similar Compounds

Compound TypeActivity TypeIC50/Effectiveness
Imidazo[1,2-a]pyridine DerivativesAntimicrobialMIC: 10 - 50 µg/mL
Imidazo[1,2-a]pyridine DerivativesAnticancerIC50: ~25 µM (MCF-7)
Morpholine DerivativesVariesDepends on substituents

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for imidazo[1,2-a]pyridine protons; δ 45–55 ppm for morpholine carbons) .
  • X-ray Crystallography : Resolves hydrogen bonding (e.g., C—H⋯S interactions between morpholine sulfur and imidazole protons) and confirms stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 350–400) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question
Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria in the morpholine ring) .
  • Crystallographic symmetry analysis : Resolves disorder in the imidazo[1,2-a]pyridine core .

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the imidazo[1,2-a]pyridine ring shows high HOMO density (−5.2 eV), favoring electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous stability of the carbodithioate group) .
  • Docking Studies : Model binding affinities to biological targets (e.g., enzyme active sites) using AutoDock Vina .

What biological activities are reported for structurally analogous compounds, and how do they inform research on this derivative?

Basic Research Question
Analogous imidazo[1,2-a]pyridine derivatives exhibit:

CompoundActivityMechanismReference
4-(Imidazo[1,2-a]pyridin-3-yl)phenyl benzoateAnticancerTopoisomerase inhibition
6-(Phenoxy)imidazo[1,2-a]pyridineAntiviralRNA polymerase binding
Imidazo[1,2-a]pyrimidinesNeuroprotectiveNMDA receptor modulation
These activities suggest potential for antimicrobial or enzyme-targeted studies .

How can reaction yields be improved for large-scale synthesis?

Advanced Research Question

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2 vs. AlCl3) for morpholine-thiocarbamate coupling .
  • Solvent-Free Conditions : Reduce purification steps (e.g., ball-milling for solid-state synthesis) .
  • Flow Chemistry : Enhances reproducibility for multi-step reactions (e.g., imidazo[1,2-a]pyridine formation followed by dithiocarbamate coupling) .

What pharmacophore elements in this compound are critical for bioactivity?

Advanced Research Question

  • Imidazo[1,2-a]pyridine Core : Planar structure enables π-π stacking with aromatic residues in enzyme pockets .
  • Morpholine-4-carbodithioate Group : Sulfur atoms act as hydrogen bond acceptors (e.g., interaction with cysteine thiols) .
  • Methyl Linker : Balances lipophilicity (LogP ~2.5) for membrane permeability .

How does the compound’s stability vary under physiological conditions?

Advanced Research Question

  • pH-Dependent Hydrolysis : The carbodithioate group decomposes in acidic media (t₁/₂ < 2 hrs at pH 3) but remains stable at pH 7.4 .
  • Oxidative Stability : Susceptible to ROS-mediated degradation (e.g., add antioxidants like BHT in formulations) .

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